Trifluoroacetic Acid-13C
Overview
Description
Synthesis Analysis
The synthesis of Trifluoroacetic Acid-13C involves specialized methods to incorporate the carbon-13 isotope. For example, the electrochemical conversion of chlorofluorocarbons (CFC-13) and carbon dioxide into Trifluoroacetic Acid-13C has been demonstrated as an efficient method, with the process occurring at a silver wire electrode under high pressure, leading to the efficient production of TFAA (Sonoyama & Sakata, 2002).
Molecular Structure Analysis
The molecular structure of Trifluoroacetic Acid-13C has been extensively studied using techniques such as molecular beam microwave Fourier transform spectroscopy and ab initio calculations. These studies have revealed detailed insights into the rotational constants, centrifugal constants, and nuclear quadrupole coupling constants of the molecule, providing a comprehensive understanding of its molecular geometry and electronic structure (Antolínez et al., 1999).
Chemical Reactions and Properties
Trifluoroacetic Acid-13C is known for its role as an effective catalyst in various chemical reactions, including the synthesis of benzimidazoles and quinolinones. Its catalytic efficiency in aqueous media and its ability to facilitate the Claisen rearrangement are notable, demonstrating its versatility in organic synthesis (Mohammadizadeh & Taghavi, 2011), (Pathak, Madapa, & Batra, 2007).
Physical Properties Analysis
The physical properties of Trifluoroacetic Acid-13C, such as its boiling point, melting point, and solubility, are influenced by its molecular structure. The presence of the carbon-13 isotope may impart subtle differences in these properties compared to the non-labeled variant, affecting its behavior in various solvents and conditions.
Chemical Properties Analysis
Trifluoroacetic Acid-13C's chemical properties, including acidity, reactivity with different chemical groups, and its role as a solvent and reagent in organic synthesis, are crucial for its applications in research. Its strong acidity and ability to act as a catalyst in various organic reactions underscore its utility in facilitating chemical transformations.
- (Sonoyama & Sakata, 2002): Details on the electrochemical synthesis of Trifluoroacetic Acid-13C.
- (Antolínez et al., 1999): Insights into the molecular structure of Trifluoroacetic Acid-13C.
- (Mohammadizadeh & Taghavi, 2011); (Pathak, Madapa, & Batra, 2007): Studies on the catalytic properties and chemical reactions facilitated by Trifluoroacetic Acid-13C.
Scientific Research Applications
Molecular Structure Determination in Plant Tissues : Trifluoroacetic acid is useful in determining the molecular structure of plant tissues, such as potato suberin, without compromising their integrity. This has implications for understanding lignocellulosic materials and plant tissues with enhanced intercellular adhesion (Arrieta-Báez & Stark, 2006).
Catalysis in Organic Chemistry : It acts as an efficient catalyst in Prins cyclizations of enol ethers, leading to the production of tetrahydropyrans, which has significance in chemical synthesis (Hart & Bennett, 2003).
Versatility in Organic Synthesis : As a reagent and solvent, trifluoroacetic acid aids in various chemical transformations, offering a low-boiling-point option for different reactions (López & Salazar, 2013).
Study of Molecular Constants : It helps in determining rotational and quartic centrifugal constants of molecules, which is essential for understanding the partial substitution structure and deuterium nuclear quadrupole coupling (Antolínez et al., 1999).
Conformational Studies in Polypeptides : Trifluoroacetic acid induces helix-coil transitions in polypeptides, affecting chemical shifts and solvent interactions (Suzuki et al., 1980).
Synthesis of Trifluoroisoleucine : It enables the synthesis of trifluoroisoleucine and its derivatives, facilitating the introduction of the 13CF3 group into proteins for NMR studies (Naugler & Prosser, 2017).
NMR Analysis in Acid-Water Systems : NMR analysis shows that trifluoroacetic acid-water systems form specific molecular complexes, influencing ionization processes (Khutsishvili et al., 1991).
Oxidative Amidation of Phenols : Trifluoroacetic acid promotes bimolecular oxidative amidation of phenols, enhancing yield and simplifying isolation procedures (Liang & Ciufolini, 2008).
Alternative to TFA for LC-MS Analysis : A study found that a 10mM formate buffer pH 3 is a promising alternative to TFA for LC-MS analysis of therapeutic proteins, offering better mass spectrometric sensitivity (Bobály et al., 2015).
Ion-Pair Reagent in Chromatography : Trifluoroacetic acid is effective as an ion-pair reagent in reversed-phase liquid chromatography for the separation of small ionizable compounds (Cai & Li, 1999).
Safety And Hazards
Future Directions
Trifluoroacetate (TFA) is a persistent perfluorinated alkanoic acid anion that has many anthropogenic sources, with fluorocarbon refrigerants being a major one . After an initial burst of research in the late 1990s and early 2000s, research on this ubiquitous pollutant declined as atmospheric emissions of the precursor compounds grew rapidly . This suggests that more research is needed to understand the environmental impact of TFA.
properties
IUPAC Name |
2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQVDTLACAAQTR-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302740 | |
Record name | 2,2,2-Trifluoroacetic-1-13C acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.016 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoroacetic Acid-13C | |
CAS RN |
2837-91-4 | |
Record name | 2,2,2-Trifluoroacetic-1-13C acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2837-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroacetic-1-13C acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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